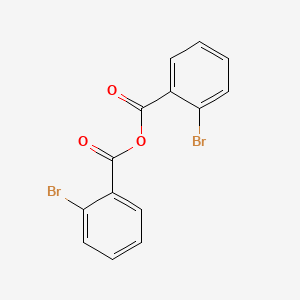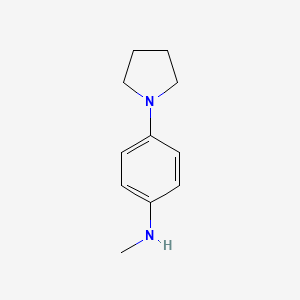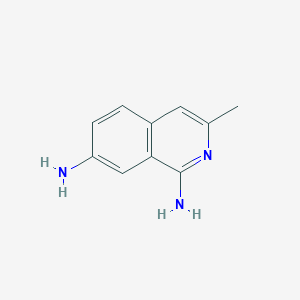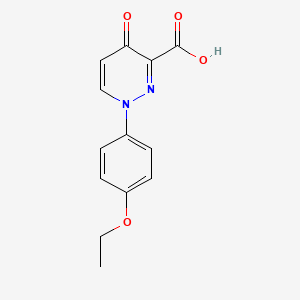
1-(3-Fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11FN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the ethane backbone is replaced by a 3-fluorophenyl group
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the hydroamination of enamines. This method is advantageous due to its regio- and enantioselectivity, providing high yields of the desired product . Another method involves the nucleophilic addition to α-amino imines, which also yields high enantiomeric ratios . Industrial production methods typically involve the use of allylic amines as precursors, followed by catalytic hydroamination .
Chemical Reactions Analysis
1-(3-Fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethane-1,2-diamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects . The specific pathways involved depend on the particular application and the target organism or system.
Comparison with Similar Compounds
1-(3-Fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethane-1,2-diamine: Similar structure but with the fluorine atom in the para position.
1-(3-Chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)ethane-1,2-diamine: Similar structure but with a bromine atom instead of fluorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the substituent on the phenyl ring.
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2 |
InChI Key |
BJBRECRPMUHDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)


![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)





![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)
![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)
![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)

